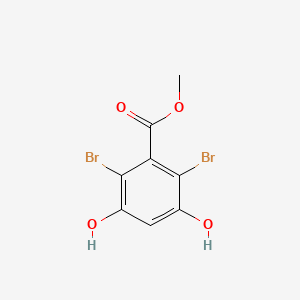
Methyl 2,6-dibromo-3,5-dihydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,6-dibromo-3,5-dihydroxybenzoate is an organic compound with the molecular formula C8H6Br2O4 It is a derivative of benzoic acid, characterized by the presence of two bromine atoms and two hydroxyl groups on the benzene ring, along with a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,6-dibromo-3,5-dihydroxybenzoate can be synthesized from 2,6-dihydroxybenzoic acid through a series of bromination and esterification reactions. The typical synthetic route involves:
Bromination: 2,6-dihydroxybenzoic acid is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce bromine atoms at the 2 and 6 positions.
Esterification: The brominated product is then esterified using methanol and a catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Large quantities of 2,6-dihydroxybenzoic acid are brominated using bromine or a bromine source.
Continuous Esterification: The brominated intermediate is continuously fed into an esterification reactor where it reacts with methanol under controlled conditions to produce the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6-dibromo-3,5-dihydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl groups can undergo oxidation to form quinones or reduction to form alcohols.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide in methanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Quinones or carboxylic acids.
Reduction Products: Alcohols or partially reduced intermediates.
Scientific Research Applications
Methyl 2,6-dibromo-3,5-dihydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 2,6-dibromo-3,5-dihydroxybenzoate exerts its effects involves interactions with various molecular targets. The hydroxyl and bromine groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s reactivity and interactions with biological molecules. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,5-dibromo-2-hydroxybenzoate
- Methyl 2,5-dihydroxybenzoate
- Methyl 3,5-dihydroxybenzoate
Uniqueness
Methyl 2,6-dibromo-3,5-dihydroxybenzoate is unique due to the specific positioning of the bromine and hydroxyl groups on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs. This unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H6Br2O4 |
|---|---|
Molecular Weight |
325.94 g/mol |
IUPAC Name |
methyl 2,6-dibromo-3,5-dihydroxybenzoate |
InChI |
InChI=1S/C8H6Br2O4/c1-14-8(13)5-6(9)3(11)2-4(12)7(5)10/h2,11-12H,1H3 |
InChI Key |
KWPAAHWPKTYGJD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1Br)O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















